[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid, with the CAS number 438221-39-7, is a synthetic organic compound notable for its unique molecular structure and potential pharmacological properties. The compound's molecular formula is , and it has a molecular weight of 338.41 g/mol. The presence of an adamantyl group contributes to its rigidity, while the tetrazole ring enhances its biological activity, making it a subject of interest in medicinal chemistry.
This compound falls under the category of tetrazole derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The classification of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid is primarily based on its structural characteristics and its functional groups, which include both an adamantane moiety and a tetrazole ring .
The synthesis of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 5-phenyltetrazole with chloroacetic acid derivatives under basic conditions. For instance, a mixture of 5-phenyltetrazole and methyl chloroacetate in the presence of triethylamine can yield the desired acetic acid derivative after appropriate reaction conditions are maintained .
The reaction can be monitored using thin-layer chromatography to ensure the progress toward the desired product. Following the reaction, purification through recrystallization or chromatography may be necessary to isolate the compound in high purity .
The molecular structure of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid features a rigid adamantane core attached to a tetrazole ring, which significantly influences its chemical behavior and biological activity. The compound can be represented by the following structural formula:
Key structural data includes:
The reactions involving [3-(5-phenyltetrazol-2H-tetrazol-2-yl)-1-adamantyl]acetic acid often focus on modifying its structure to enhance biological activity or alter pharmacokinetic properties. For example, reactions with various electrophiles can lead to the formation of new derivatives that may exhibit improved therapeutic profiles .
Additionally, the compound's reactivity with strong acids or oxidizers can lead to significant changes in its chemical structure, potentially yielding products with distinct biological activities . Understanding these reactions is crucial for optimizing its applications in medicinal chemistry.
The mechanism of action for [3-(5-phenyltetrazol-2H-tetrazol-2-yl)-1-adamantyl]acetic acid is closely linked to its interaction with biological targets. Tetrazole derivatives are known to influence various biochemical pathways due to their ability to form hydrogen bonds and interact with enzymes or receptors in cells.
Studies indicate that tetrazoles can modulate signaling pathways associated with inflammation and cancer progression. The binding affinities of this compound with specific biological targets are essential for determining its therapeutic index and optimizing dosage regimens for clinical use .
[3-(5-phenyltetrazol-2H-tetrazol-2-yl)-1-adamantyl]acetic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 338.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water and acetonitrile |
Purity | Typically ≥ 95% |
These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases .
The unique properties of [3-(5-phenyltetrazol-2H-tetrazol-2-y)-1-adamantyl]acetic acid make it suitable for various applications in scientific research:
Further studies are necessary to elucidate its precise mechanisms of action and establish therapeutic potentials in clinical settings .
This hybrid molecule integrates three distinct pharmacophoric elements: a diamondoid adamantane cage, a phenyl-substituted tetrazole ring, and a carboxylic acid-containing acetic acid linker. Its systematic IUPAC name is Tricyclo[3.3.1.1³⁷]decane-1-acetic acid, 3-(5-phenyl-2H-tetrazol-2-yl)- [1]. The molecular formula is C₁₉H₂₂N₄O₂ (molecular weight: 338.4 g/mol), with the adamantyl group providing a rigid hydrophobic core, the tetrazole contributing dipolar character, and the acetic acid enabling hydrogen bonding or salt formation [1] [5]. Key physicochemical properties include:
Table 1: Core Identifiers of [3-(5-Phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic Acid
Property | Value |
---|---|
CAS Registry Number | 438221-39-7 |
MDL Number | MFCD03074349 |
Boiling Point | 557.5 ± 42.0 °C (Predicted) |
Density | 1.49 ± 0.1 g/cm³ (Predicted) |
pKa | 4.72 ± 0.10 (Predicted) |
The predicted pKa (4.72) indicates moderate acidity comparable to carboxylic acids, facilitating ionic interactions under physiological conditions [1]. The 5-phenyltetrazole moiety adopts a planar configuration perpendicular to the adamantane cage, creating steric constraints that influence receptor binding [10].
Adamantane’s diamondoid structure—a rigid, symmetrical tricyclic hydrocarbon with C₁₀H₁₆ stoichiometry—confers exceptional metabolic stability and lipophilicity (log P ~4.2). These properties enhance blood-brain barrier penetration and membrane interactions [5] [9]. Clinically, adamantane derivatives exhibit diverse bioactivities:
Tetrazoles are five-membered heterocycles (CN₄H₂) acting as carboxylic acid bioisosteres due to similar acidity (pKa ~4.9 vs. 4.2 for acetic acid) and ability to form ionic/hydrogen bonds [1] [10]. Key pharmacological advantages include:
Table 2: Tetrazole vs. Carboxylic Acid Properties
Property | Tetrazole | Carboxylic Acid |
---|---|---|
pKa Range | 4.0–6.0 | 4.0–5.0 |
Hydrogen Bond Acceptor Sites | Up to 4 | 2 |
Log P (Δ vs. H) | +0.28 higher | Baseline |
Over 20 FDA-approved drugs contain tetrazoles, including antihypertensives (losartan), antibiotics (cefazolin), and anticonvulsants (cenobamate) [4] [7]. The 5-phenyl substitution in this compound augments π-stacking capacity with aromatic residues in target proteins [10].
This hybrid architecture merges complementary pharmacological features:
The acetic acid tether connects the adamantane bridgehead to the tetrazole’s N-2 position, optimizing steric accessibility for target engagement. Adamantane’s C3-symmetry allows functionalization without distorting electronic properties, while the phenyltetrazole’s planar ring enables stacking interactions. This design exploits synergistic effects—adamantane enhances CNS penetration, while tetrazole improves resistance to hepatic metabolism versus carboxylate analogs [1] [4] [5]. Such hybrid scaffolds address challenges in targeting complex binding sites (e.g., allosteric GPCR pockets or enzyme cavities requiring both polar and nonpolar contacts) [7].
Table 3: Adamantane-Containing Marketed Drugs
Drug | Therapeutic Category | Key Structural Features |
---|---|---|
Vildagliptin | Antidiabetic (DPP-4 inhibitor) | Adamantylamine + cyanopyrrolidine |
Memantine | Antidementia (NMDA antagonist) | 1-Amino adamantane derivative |
Rimantadine | Antiviral | 1-Adamantylamine derivative |
Saxagliptin | Antidiabetic | Adamantyl-based DPP-4 inhibitor |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1